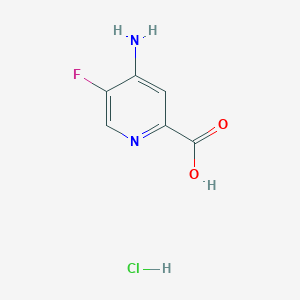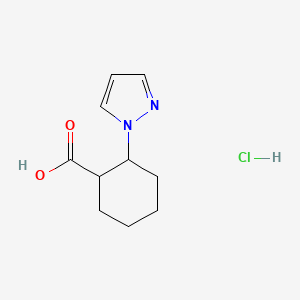
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2. It is a versatile material used in scientific research, particularly in the fields of drug discovery, organic synthesis, and medicinal chemistry. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2, and a cyclohexane ring substituted with a carboxylic acid group.
准备方法
The synthesis of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This reaction typically requires the use of a catalyst, such as a transition metal, and can be carried out under reflux conditions in an appropriate solvent. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, the compound is investigated for its potential therapeutic properties, including antileishmanial and antimalarial activities . It is also used in the development of new drugs and as a tool for studying various biochemical pathways. In industry, the compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to form strong hydrophobic interactions with key residues in the active site, enhancing its binding affinity and potency.
相似化合物的比较
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can be compared with other pyrazole derivatives, such as 3(5)-substituted pyrazoles and pyrazolo[1,5-a]pyrimidines . These compounds share a similar pyrazole scaffold but differ in their substitution patterns and functional groups. The unique combination of the pyrazole ring and the cyclohexane carboxylic acid moiety in this compound distinguishes it from other pyrazole derivatives, providing it with distinct chemical and biological properties.
Conclusion
This compound is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a useful tool for the synthesis of complex molecules and the study of biochemical pathways. Continued research on this compound and its derivatives holds promise for the development of new therapeutic agents and industrial applications.
属性
IUPAC Name |
2-pyrazol-1-ylcyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12;/h3,6-9H,1-2,4-5H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSCBBRGLXNCIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384996.png)
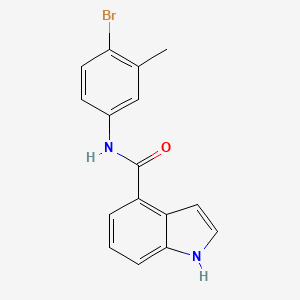
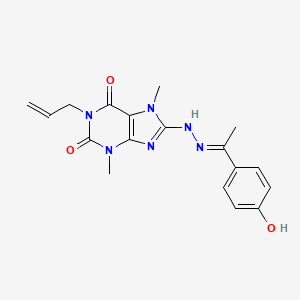
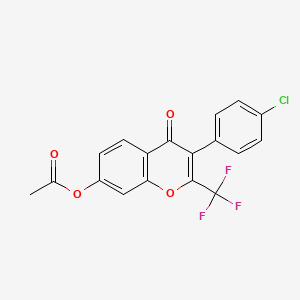
![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)
![1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2385004.png)
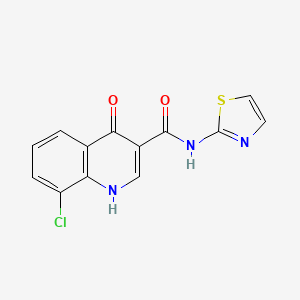
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)
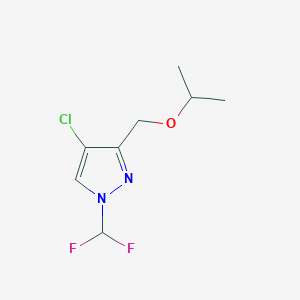
![2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2385012.png)
